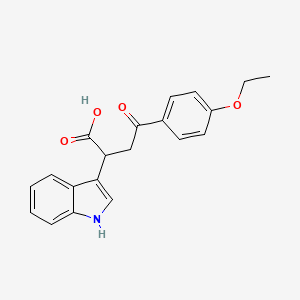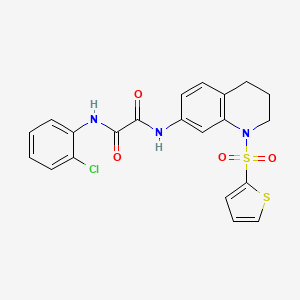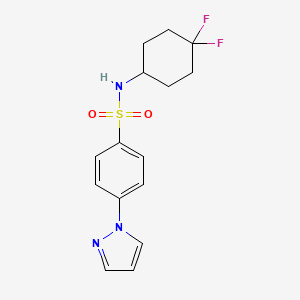
N-(4,4-difluorocyclohexyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,4-difluorocyclohexyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed throughout the body and is involved in various physiological processes. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, epilepsy, and ischemia.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
A notable study by Küçükgüzel et al. (2013) delves into the synthesis and characterization of celecoxib derivatives, including a series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides. These compounds were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. The findings suggest that certain derivatives, notably compound 1a, exhibit significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, positioning them as potential therapeutic agents (Küçükgüzel et al., 2013).
Antimicrobial and Antifungal Properties
Another dimension of research highlighted by Chandak et al. (2013) revolves around the antimicrobial potential of pyrazolo[3,4-b]pyridine scaffold bearing benzenesulfonamide and trifluoromethyl moieties. This study synthesized and screened a library of thirty differently substituted pyrazolo[3,4-b]pyridines for their in vitro antibacterial and antifungal activities against a variety of pathogenic bacterial strains and fungal yeasts. The results underscore the significance of these compounds in the development of new antibacterial and antifungal agents (Chandak et al., 2013).
COX-2 Inhibition and Anti-inflammatory Activity
Penning et al. (1997) conducted a comprehensive study on sulfonamide-containing 1,5-diarylpyrazole derivatives, including the evaluation of their cyclooxygenase-2 (COX-2) inhibition in vitro and in vivo. This research led to the identification of celecoxib, which demonstrated significant COX-2 inhibition, highlighting the therapeutic potential of these compounds in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Photochemical Decomposition Studies
Research by Zhou and Moore (1994) on the photochemical decomposition of sulfamethoxazole, a structurally similar sulfonamide, underscores the importance of understanding the photostability and degradation pathways of these compounds. Such studies are crucial for the development of pharmaceuticals, as they inform on the stability and storage conditions required for these substances (Zhou & Moore, 1994).
Eigenschaften
IUPAC Name |
N-(4,4-difluorocyclohexyl)-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c16-15(17)8-6-12(7-9-15)19-23(21,22)14-4-2-13(3-5-14)20-11-1-10-18-20/h1-5,10-12,19H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDOTFKVUKCZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

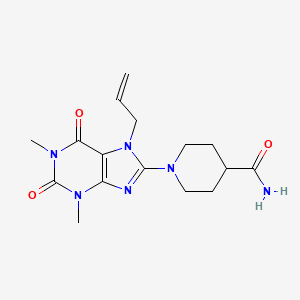

![(E)-methyl 2-(5,6-dimethoxy-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2849661.png)
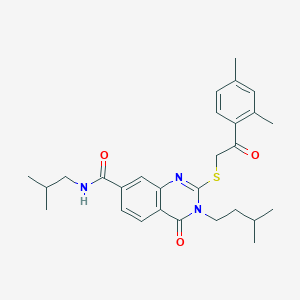

![5-Fluoro-2-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyridine](/img/structure/B2849668.png)
![1-[(2-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2849670.png)
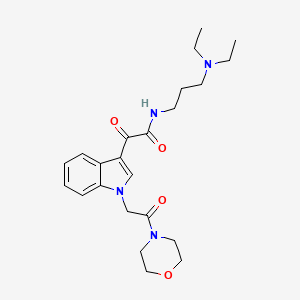
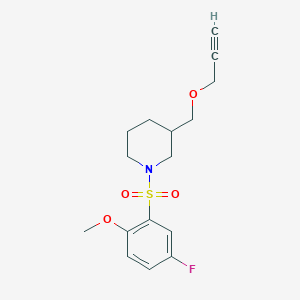
![4-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2849673.png)
